molecular formula C23H15N3O4S B2535839 (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683255-27-8

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2535839
CAS RN: 683255-27-8
M. Wt: 429.45
InChI Key: PAQUVSKCGBUSKP-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H15N3O4S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical Characterization for Organic Light Emitting Diodes

A study by García-López et al. (2014) focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, potentially relevant for applications in organic light emitting diodes (OLEDs). The research highlighted the synthesis of ligands with nitro-substituted phenyl groups and their complexation with diphenyltin oxide, demonstrating quantum yields and electroluminescence properties suitable for OLED applications (García-López et al., 2014).

Corrosion Inhibition Efficiency

Verma et al. (2016) investigated the corrosion inhibition efficiency of compounds similar in structure to the one mentioned, demonstrating their effectiveness in protecting mild steel in acidic environments. The study provides insights into the potential application of such compounds in corrosion prevention, an important area in materials science and engineering (Verma et al., 2016).

Cytotoxic Activities of Heteroarylacrylonitriles

Research by Sa̧czewski et al. (2004) on the synthesis, stability, and in vitro cytotoxic activities of heteroarylacrylonitriles revealed that these compounds, when substituted with various functional groups, exhibit potent cytotoxicity against a range of human cancer cell lines. This suggests a potential application in the development of new anticancer agents (Sa̧czewski et al., 2004).

DNA/Protein Interaction and Cytotoxicity Studies

A study by Yu et al. (2017) on Ni(II) complexes with Schiff base ligands explored their interaction with biological macromolecules and their cytotoxicity against cancer cells. This research underscores the potential application of such compounds in medicinal chemistry, particularly in the development of chemotherapeutic agents (Yu et al., 2017).

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S/c1-30-21-10-14(9-20(22(21)27)26(28)29)8-18(12-24)23-25-19(13-31-23)17-7-6-15-4-2-3-5-16(15)11-17/h2-11,13,27H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUVSKCGBUSKP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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